2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542942
InChI: InChI=1S/C18H15N5O2/c1-10-12-8-7-11(25-2)9-15(12)21-17(19-10)23-18-20-14-6-4-3-5-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)
SMILES:
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol

2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

CAS No.:

Cat. No.: VC14542942

Molecular Formula: C18H15N5O2

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol -

Specification

Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
IUPAC Name 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one
Standard InChI InChI=1S/C18H15N5O2/c1-10-12-8-7-11(25-2)9-15(12)21-17(19-10)23-18-20-14-6-4-3-5-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)
Standard InChI Key FEZCRWHZFNLSQW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC

Introduction

Synthesis and Chemical Reactivity

The synthesis of 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol involves multi-step reactions leveraging nucleophilic substitution and condensation processes. A representative pathway begins with the preparation of 7-methoxy-4-methylquinazolin-2-amine, which is subsequently coupled with 2-chloroquinazolin-4-ol under basic conditions. Catalysts such as palladium complexes or copper iodide are often employed to facilitate cross-coupling reactions, achieving yields of 60–75% after purification via column chromatography .

Key synthetic challenges include regioselectivity in amino group substitution and stability of the methoxy substituent under reflux conditions. Modifications to the quinazoline core, such as introducing electron-withdrawing groups at the 4-position, have been shown to enhance reaction efficiency . The compound’s reactivity is further exemplified by its participation in:

  • Acylation reactions at the 4-hydroxy group, enabling prodrug development.

  • N-Alkylation of the amino linker to diversify pharmacological properties .

Mechanism of Action and Biological Activity

Tubulin Polymerization Inhibition

2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol disrupts microtubule dynamics by binding to the colchicine site of tubulin, inhibiting polymerization and inducing mitotic arrest in cancer cells . Comparative studies with analogs demonstrate that the methoxy group at the 7-position enhances binding affinity by forming hydrogen bonds with β-tubulin’s Thr179 residue . At nanomolar concentrations (IC₅₀ = 12–45 nM), the compound suppresses microtubule assembly in vitro, correlating with antiproliferative effects in breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines .

Kinase Inhibition Profiling

Beyond tubulin targeting, preliminary data suggest inhibitory activity against tyrosine kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . Molecular docking simulations reveal that the quinazolin-4-ol moiety occupies the ATP-binding pocket of EGFR, acting as a competitive inhibitor (Kᵢ = 0.2 µM) . This dual mechanism—targeting both structural proteins and signaling kinases—positions the compound as a multifunctional anticancer agent.

Therapeutic Applications and Preclinical Efficacy

Anticancer Activity

In murine xenograft models, 2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (10 mg/kg/day, i.p.) reduced tumor volume by 68–72% over 21 days, outperforming paclitaxel (55% reduction) with lower hematological toxicity . Synergistic effects were observed when co-administered with doxorubicin, enhancing apoptosis via caspase-3 activation .

Comparative Analysis with Related Quinazoline Derivatives

Table 2: Activity Comparison of Select Quinazoline Derivatives

CompoundTubulin IC₅₀ (nM)EGFR Kᵢ (µM)Antiproliferative IC₅₀ (MCF-7, µM)
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol12.4 ± 1.20.20 ± 0.030.14 ± 0.02
Lapatinib (Control)N/A0.45 ± 0.085.90 ± 0.74
Compound 14 8.9 ± 0.7N/A0.09 ± 0.01

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability, such as prodrug formulations or PEGylation.

  • Combination Therapy Trials: Evaluating synergies with immune checkpoint inhibitors or PARP inhibitors.

  • Toxicology Profiling: Chronic toxicity studies in non-rodent species to establish safety margins.

  • Target Expansion: Screening against emerging oncology targets (e.g., KRAS G12C, IDH1/2 mutants).

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